molecular formula C17H27NO2 B14791203 1-(3-Nitropropyl)-4-octylbenzene

1-(3-Nitropropyl)-4-octylbenzene

Cat. No.: B14791203
M. Wt: 277.4 g/mol
InChI Key: AZCAOGPHLQWXBO-UHFFFAOYSA-N
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Description

1-(3-Nitropropyl)-4-octylbenzene is an organic compound characterized by a benzene ring substituted with a nitropropyl group and an octyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitropropyl)-4-octylbenzene typically involves the nitration of an appropriate precursor. One common method is the nitration of 4-octylbenzene with nitropropane under acidic conditions. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which acts as a catalyst. The reaction mixture is typically heated to facilitate the nitration process.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitropropyl)-4-octylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) and Lewis acids as catalysts.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-(3-Nitropropyl)-4-octylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Nitropropyl)-4-octylbenzene involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The octyl group provides hydrophobic properties, affecting the compound’s solubility and interactions in non-polar environments.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Nitropropyl)-4-methylbenzene: Similar structure with a methyl group instead of an octyl group.

    1-(3-Nitropropyl)-4-ethylbenzene: Similar structure with an ethyl group instead of an octyl group.

    1-(3-Nitropropyl)-4-propylbenzene: Similar structure with a propyl group instead of an octyl group.

Uniqueness

1-(3-Nitropropyl)-4-octylbenzene is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions compared to its shorter-chain analogs.

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

1-(3-nitropropyl)-4-octylbenzene

InChI

InChI=1S/C17H27NO2/c1-2-3-4-5-6-7-9-16-11-13-17(14-12-16)10-8-15-18(19)20/h11-14H,2-10,15H2,1H3

InChI Key

AZCAOGPHLQWXBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC[N+](=O)[O-]

Origin of Product

United States

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